

CP-465022 hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: CP-465022 hydrochloride

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In-Depth Technical Guide: CP-465022 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **CP-465022 hydrochloride**, a potent and selective non-competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document consolidates key data, experimental methodologies, and mechanistic insights to support ongoing and future research in neuropharmacology and drug development.

Chemical and Physical Data

CP-465022 hydrochloride is a quinazolinone derivative with the following properties:



Property	Value
CAS Number	1785666-59-2[1]
Molecular Weight	499.41 g/mol [1]
Molecular Formula	C ₂₆ H ₂₄ CIFN ₄ O·HCI[1]
Chemical Name	3-(2-Chlorophenyl)-2-[2-[6- [(diethylamino)methyl]-2-pyridinyl]ethenyl]-6- fluoro-4(3H)-quinazolinone hydrochloride
Purity	Typically ≥98% (HPLC)[1]
Solubility	Soluble in DMSO (up to 100 mM)[1]
Storage	Desiccate at room temperature[1]

Note: Another CAS number, 199655-36-2, may be associated with the free base or a different salt form of CP-465022. Researchers should verify the specific form they are using.

Mechanism of Action

CP-465022 hydrochloride is a selective and potent non-competitive antagonist of AMPA receptors, with a reported IC $_{50}$ of 25 nM in rat cortical neurons. Its mechanism of action is distinct from competitive antagonists that bind to the glutamate binding site. Instead, CP-465022 interacts with an allosteric site on the AMPA receptor complex. This non-competitive inhibition is not dependent on agonist concentration, nor is it use- or voltage-dependent.

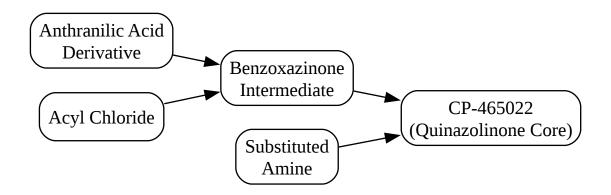
In addition to its primary activity at AMPA receptors, CP-465022 has also been shown to significantly block the persistent component of Na_V1.6 channel activity[1]. This dual action may contribute to its potent anticonvulsant effects. The compound displays high selectivity for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors[2].

Signaling Pathway

The primary signaling pathway affected by CP-465022 is the fast excitatory neurotransmission mediated by AMPA receptors. By binding to an allosteric site, CP-465022 prevents the ion channel from opening in response to glutamate binding, thereby inhibiting the influx of sodium



and calcium ions that leads to neuronal depolarization. This modulation of AMPA receptor activity has significant implications for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.



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References

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- 2. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
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